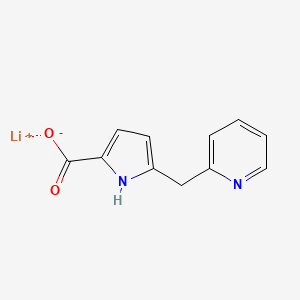
lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is a complex organic compound that combines the properties of lithium ions with a pyridine and pyrrole-based ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate typically involves the coordination of lithium ions with the pyridine and pyrrole-based ligand. One common method involves the reaction of 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid with a lithium salt, such as lithium chloride or lithium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous solutions of sodium or potassium salts.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced forms of the pyrrole and pyridine rings.
Substitution: Compounds with different cations replacing the lithium ion.
Scientific Research Applications
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate involves its ability to coordinate with metal ions and form stable complexes. The pyridine and pyrrole rings provide multiple coordination sites, allowing for strong binding with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-imidazole-2-carboxylate
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrazole-2-carboxylate
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-thiazole-2-carboxylate
Uniqueness
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of pyridine and pyrrole rings, which provide distinct coordination chemistry and reactivity compared to other similar compounds. The presence of both nitrogen-containing heterocycles allows for versatile binding modes and enhanced stability in various chemical environments.
Properties
IUPAC Name |
lithium;5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Li/c14-11(15)10-5-4-9(13-10)7-8-3-1-2-6-12-8;/h1-6,13H,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENWCGDRIPKGH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)CC2=CC=C(N2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
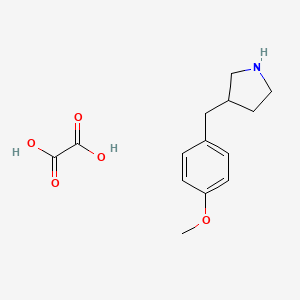
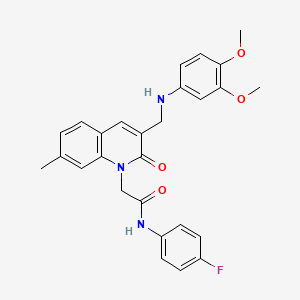
![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)
![N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375768.png)
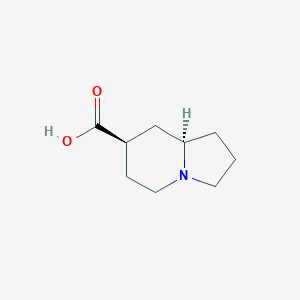
![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2375773.png)
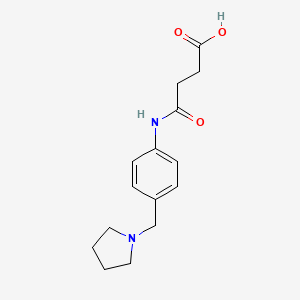
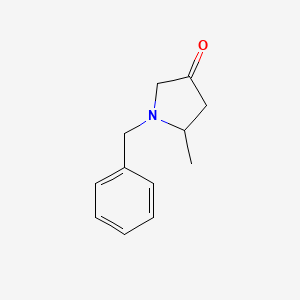

![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/new.no-structure.jpg)
![1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2375781.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
